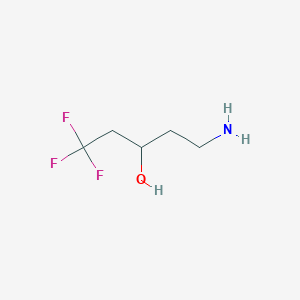

5-Amino-1,1,1-trifluoropentan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10F3NO |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

5-amino-1,1,1-trifluoropentan-3-ol |

InChI |

InChI=1S/C5H10F3NO/c6-5(7,8)3-4(10)1-2-9/h4,10H,1-3,9H2 |

InChI Key |

YTCYGTNJYROVLV-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(CC(F)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 1,1,1 Trifluoropentan 3 Ol and Its Stereoisomers

Direct Synthetic Routes to 5-Amino-1,1,1-trifluoropentan-3-ol

Direct synthetic routes to this compound often involve the formation of the carbon backbone and the introduction of the amino and hydroxyl groups in a sequential or concurrent manner.

The proline-catalyzed Mannich reaction is a powerful tool for the asymmetric synthesis of β-amino carbonyl compounds, which are valuable precursors to amino alcohols. nih.gov20.210.105nih.gov This three-component reaction typically involves a ketone, an aldehyde, and an amine, catalyzed by the chiral amino acid proline. nih.gov The reaction proceeds through an enamine intermediate formed from the ketone and proline, which then attacks an imine generated in situ from the aldehyde and amine. libretexts.org

For the synthesis of this compound, a plausible pathway would involve the cross-Mannich reaction between 3,3,3-trifluoropropanal (B1220928) and an appropriate N-protected amino-aldehyde, followed by reduction of the resulting β-amino ketone. The use of (S)-proline or (R)-proline as a catalyst can induce high levels of enantioselectivity, leading to chiral β-amino aldehydes. 20.210.105 Subsequent reduction of the carbonyl group, for instance with sodium borohydride (B1222165), would yield the target amino alcohol. researchgate.net The diastereoselectivity of the reaction can often be controlled to favor the syn or anti product. libretexts.org

Table 1: Proline-Catalyzed Mannich Reaction General Findings

| Reactants | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Ketones, Aldehydes, Amines | L-Proline | High enantio- and diastereoselectivity | nih.gov |

| Acetaldehyde, N-Boc-imines | (S)-Proline | High enantioselectivity | 20.210.105 |

The Henry reaction, or nitroaldol reaction, provides another strategic approach to β-amino alcohols. nih.govuzh.ch This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. The resulting nitro alcohol can then be reduced to the corresponding amino alcohol. Trifluoromethyl ketones are particularly good substrates for the Henry reaction due to the electron-withdrawing nature of the CF₃ group. uzh.ch

A potential synthesis of this compound via this method could start with the Henry reaction of 1,1,1-trifluoroacetone (B105887) with a nitropropane derivative in the presence of a base like potassium carbonate. uzh.ch The subsequent reduction of the nitro group in the resulting β-nitro alcohol to an amine can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel. nih.gov This approach allows for the construction of the carbon skeleton and the introduction of the nitrogen and oxygen functionalities in two distinct steps.

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. unive.itunimi.it This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ by a suitable reducing agent such as sodium borohydride or hydrogen with a metal catalyst. unive.itwhiterose.ac.uk

To synthesize this compound, a possible precursor would be 1,1,1-trifluoro-5-aminopentan-3-one. The reductive amination of this aminoketone, or a protected version thereof, would yield the desired amino alcohol. The choice of catalyst and reaction conditions can be optimized for efficiency and selectivity. For instance, iron-based Lewis catalysts have been shown to be effective and recyclable for reductive aminations. unive.it Biocatalytic reductive amination using amine dehydrogenases also presents a green and highly selective alternative. whiterose.ac.uk A patent describes the synthesis of 5-amino-1-pentanol (B144490) using a two-step hydration and reductive amination process from 3,4-dihydro-2H-pyran, highlighting the industrial applicability of this pathway for related structures. google.com

Carbon-Carbon Bond Forming Reactions

Enantioselective and Diastereoselective Synthesis of Chiral this compound Scaffolds

The presence of two stereocenters in this compound (at C3 and C5, if the amino group is on a chiral carbon) necessitates stereocontrolled synthetic methods to obtain specific enantiomers and diastereomers, which is often crucial for biological applications.

Several of the aforementioned synthetic routes can be adapted for stereoselectivity. As noted, proline-catalyzed Mannich reactions are well-established for their high levels of asymmetric induction. nih.govlibretexts.org The choice of the proline enantiomer and the reaction conditions can be tuned to favor the formation of a specific stereoisomer of the β-amino carbonyl intermediate, which can then be reduced to the desired chiral amino alcohol.

For reductive amination, stereoselectivity can be achieved through the use of chiral catalysts or by employing biocatalysts. Engineered d-amino acid dehydrogenases, for example, have been used for the highly stereoselective reductive amination of 2-keto acids to produce d-amino acids. nih.gov Similar enzymatic approaches could potentially be developed for the synthesis of chiral this compound.

Another approach involves the stereoselective reduction of a prochiral ketone precursor. For instance, the reduction of α-aminoalkyl trifluoromethyl ketones can be controlled to produce either syn or anti β-amino-α-trifluoromethyl alcohols depending on the reaction conditions and the protecting groups used. acs.org Furthermore, enantioselective synthesis of related β-trifluoromethyl α-amino acids has been achieved through stereoselective hydrogenation using chiral rhodium catalysts. nih.gov The ring-opening of chiral trifluoromethyl-substituted epoxides with nitrogen nucleophiles also provides a pathway to enantiomerically enriched trifluoromethyl amino alcohols. acs.org

Three-component reactions under catalyst-free conditions have also been shown to produce anti β-amino carbonyl compounds with high diastereoselectivity, which can be made asymmetric by using a chiral auxiliary. nih.gov These strategies underscore the diverse options available for accessing specific stereoisomers of complex molecules like this compound.

Table 2: General Enantio- and Diastereoselective Methods for Related Compounds

| Method | Catalyst/Auxiliary | Outcome | Reference |

|---|---|---|---|

| Asymmetric Mannich Reaction | L-Proline | High enantio- and diastereoselectivity | nih.gov |

| Stereoselective Reduction | Chelation control | anti-amino alcohols | acs.org |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Enantioselective synthesis of amino acids | nih.gov |

| Three-Component Reaction | Chiral Auxiliary | Asymmetric synthesis of β-amino carbonyls | nih.gov |

Organocatalytic Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, complementing metal-based and enzymatic methods. For the synthesis of chiral amino alcohols, proline and its derivatives are among the most studied organocatalysts. rsc.org They typically operate through the formation of enamine or iminium ion intermediates.

A potential organocatalytic route to this compound could involve an asymmetric Mannich reaction. This would entail the reaction between a ketone, an aldehyde, and an amine, catalyzed by a chiral organocatalyst like proline. For the target molecule, a suitable precursor would be 1,1,1-trifluoroacetone, which would react with an appropriate aldehyde and an amine source in the presence of a chiral catalyst.

Another approach involves the asymmetric addition of a nucleophile to a trifluoromethyl imine. For example, novel cinchona alkaloid-derived chiral phase-transfer catalysts have been successfully used in the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acyl pyrroles, providing access to trifluoromethylated γ-amino acids with high enantioselectivity. nih.govnih.gov This strategy could be adapted for the synthesis of the target amino alcohol by using a suitable Michael acceptor and subsequent reduction of the carbonyl group.

| Catalyst Type | Reaction | Typical Enantiomeric Excess (e.e.) | Substrate Example | Reference |

| Cinchona Alkaloid | Umpolung Addition | 90-99% | Trifluoromethyl imines | nih.govnih.gov |

| Thiourea (Glycosamine-derived) | Formaldehyde Hydrazone Addition | 50-64% | α-Keto esters | rsc.org |

This interactive table presents examples of organocatalytic reactions that could be applied to the synthesis of the target molecule, with corresponding enantioselectivities.

Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the synthesis of chiral alcohols and amines. rsc.orgthieme-connect.com These reactions often exhibit high enantioselectivities and turnover numbers, making them attractive for industrial applications.

The synthesis of this compound can be envisioned through the asymmetric reduction of a precursor ketone, such as 5-(N-protected-amino)-1,1,1-trifluoropentan-3-one. The trifluoromethyl group poses a challenge due to its strong electron-withdrawing nature, but several catalytic systems have been developed to address this. rsc.org

Ruthenium-based catalysts, particularly those with chiral diamine ligands (e.g., TsDPEN), are highly effective for the asymmetric transfer hydrogenation of ketones using formic acid/triethylamine or isopropanol (B130326) as the hydrogen source. acs.orgrug.nlnih.gov These catalysts have been successfully applied to the reduction of unprotected α-amino ketones, which could simplify the synthesis by avoiding protection-deprotection steps. acs.orgthieme-connect.de Iridium complexes with ligands such as f-amphol and f-ampha have also shown excellent performance in the asymmetric hydrogenation of trifluoromethyl ketones, affording chiral trifluoroethanols with high yields and enantioselectivities. rsc.org

| Catalyst System | Reaction Type | Key Substrate | Typical e.e. | Reference |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | Transfer Hydrogenation | α-Amino Ketones | >99% | acs.org |

| Ir/f-amphol | Hydrogenation | Trifluoromethyl Ketones | up to 99% | rsc.org |

| Cobalt/Chiral Ligand | Hydrogenation | α-Primary Amino Ketones | up to 99% | acs.org |

| Rh/Chiral Ligand | Hydrogenation | γ-Amino Ketones | >95% | rsc.org |

This interactive table highlights various metal-catalyzed systems suitable for the stereoselective reduction of ketone precursors to chiral alcohols.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Production

Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal catalysts for the synthesis of enantiomerically pure compounds. Lipases and alcohol dehydrogenases are particularly useful for the preparation of chiral alcohols and amines.

A primary chemoenzymatic strategy for obtaining enantiopure this compound is through the kinetic resolution of the corresponding racemate. mdpi.commdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PSL), are widely used for this purpose. The racemic amino alcohol would be subjected to lipase-catalyzed acylation in a non-aqueous solvent. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. High enantiomeric excesses (e.e.) and good yields are often achievable with this method. mdpi.commdpi.com For instance, lipase PSIM-catalyzed hydrolysis of fluorinated β-amino carboxylic esters has been reported to proceed with excellent e.e. (≥99%). mdpi.com

Alternatively, a prochiral ketone precursor could be asymmetrically reduced using an alcohol dehydrogenase (ADH). A wide range of ADHs are available, exhibiting different substrate specificities and stereopreferences (either (R)- or (S)-selective). This approach often requires a cofactor regeneration system, which can be achieved using a sacrificial alcohol like isopropanol.

| Enzyme | Reaction Type | Substrate Type | Typical e.e. | Reference |

| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution (Hydrolysis) | Racemic Amine Ester | >99% | mdpi.com |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Hydrolysis) | Racemic Amino Esters | >99% | mdpi.com |

| Lipase PSIM | Kinetic Resolution (Hydrolysis) | Racemic β-Amino Esters | ≥99% | mdpi.com |

This interactive table summarizes enzymatic methods applicable to the stereoselective synthesis of the target amino alcohol.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1,1,1 Trifluoropentan 3 Ol

Transformations of the Hydroxyl Moiety

The hydroxyl group in β-amino-α-trifluoromethyl alcohols is a key site for various chemical transformations.

The secondary alcohol of β-amino-α-trifluoromethyl alcohols can be oxidized to form the corresponding β-amino-α-trifluoromethyl ketones. nih.gov These ketones are important intermediates in biochemistry and pharmacology. nih.gov Standard oxidation protocols can be employed for this transformation. For instance, Swern oxidation conditions are effective for converting similar N,N-dibenzyl protected β-amino-α-trifluoromethyl alcohols into the corresponding ketones. nih.gov Another established method is the Pfitzner-Moffatt protocol, which has been successfully used in the synthesis of complex molecules containing a trifluoromethyl ketone moiety derived from the corresponding alcohol. nih.gov The general method for preparing α-amino alcohols often involves the reduction of the corresponding α-amino ketones, making the reverse oxidation reaction a fundamental transformation. nih.gov

Table 1: Representative Oxidation Reactions of β-Amino-α-trifluoromethyl Alcohols

| Starting Material Class | Reagent/Condition | Product Class | Reference |

|---|---|---|---|

| N,N-dibenzyl β-amino-α-trifluoromethyl alcohol | Swern Oxidation | N,N-dibenzyl β-amino-α-trifluoromethyl ketone | nih.gov |

The hydroxyl group of an alcohol is a poor leaving group and typically requires activation for nucleophilic substitution. nih.gov One common strategy is its conversion to a halogen. nih.gov Reagents such as 2,4,6-trichloro nih.govnih.govresearchgate.nettriazine (TT) have been utilized for the rapid conversion of primary and secondary alcohols, including β-amino alcohols, into the corresponding alkyl chlorides without the loss of N-protecting groups. nih.gov Another approach involves using a visible-light-activated photocatalyst like Ru(bpy)₃Cl₂ with CBr₄/NaBr for bromination or CHI₃/NaI for iodination, which efficiently transforms primary alcohols. nih.gov These methods highlight potential pathways for the selective substitution of the hydroxyl group in 5-Amino-1,1,1-trifluoropentan-3-ol after suitable protection of the amino group.

The dehydration of amino alcohols can lead to various products depending on the reaction conditions and the structure of the molecule. In the gas phase, acid-catalyzed cyclization of α,ω-amino alcohols can result in competitive dehydration and deamination. osu.edu For protonated amino alcohols, water loss is generally the thermodynamically preferred reaction. osu.edu For example, heating 5-amino-1-pentanol (B144490) over ytterbium(III) oxide (Yb₂O₃) results in dehydration to yield 4-penten-1-amine, along with cyclized products like piperidine (B6355638). wikipedia.org In compounds containing a trifluoromethyl group, dehydration can be part of a more complex transformation. For instance, γ-amino-β-hydroxyalkyl trifluoromethyl carbonyl compounds, formed from the hydrolysis of precursors, can undergo spontaneous cyclization and dehydration to yield 3-trifluoromethyl pyrroles. nih.gov

Reactions Involving the Amino Functionality

The primary amine in this compound is a versatile nucleophilic center for various synthetic modifications.

The amino group of β-amino-α-trifluoromethyl alcohols readily undergoes standard N-acylation and N-alkylation reactions. These reactions are often employed to install protecting groups or to synthesize derivatives with specific properties. For example, the formation of N-benzoyl derivatives is a common transformation. nih.gov Similarly, the amino group can be alkylated, as seen in the synthesis of N,N-dibenzyl protected β-amino-α-trifluoromethyl alcohols, which are used as intermediates in oxidation reactions. nih.gov Bifunctional reagents can also be used; for example, 5-amino-1-pentanol reacts with succinic anhydride (B1165640) in a polycondensation reaction, where the initial step is the reaction of the anhydride with the nucleophilic amino group. wikipedia.org

Table 2: Examples of Amine Functionalization in Related Amino Alcohols

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Amidation (Acylation) | Benzoyl Chloride | N-Benzoyl amide | nih.gov |

| Amidation (Acylation) | Succinic Anhydride | ω-carboxy amide | wikipedia.org |

The bifunctional nature of this compound makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govnih.gov The specific heterocyclic system formed depends on the reaction conditions and the reagents employed.

One potential pathway involves the intramolecular cyclization of the amino alcohol. During the reduction of some N-benzoyl α-aminoalkyl trifluoromethyl ketones with sodium borohydride (B1222165), the formation of a 1,3-oxazolidin-2-one has been observed as a side product, resulting from the cyclization of the intermediate amino alcohol. nih.gov This suggests that under certain conditions, this compound could potentially form a six-membered morpholinone-type ring system.

Furthermore, combination reactions involving both the amine and the alcohol (or its derivative) can lead to more complex heterocycles. As mentioned previously, the oxidation of the alcohol to a ketone, followed by intramolecular cyclization and dehydration, can yield substituted pyrroles. nih.gov Specifically, an in situ formed γ-amino-β-hydroxyalkyl trifluoromethyl carbonyl compound can spontaneously cyclize to form a 3-trifluoromethyl pyrrole. nih.gov This strategy highlights a pathway to convert this compound into a substituted pyrrole. The synthesis of heterocyclic compounds through such intramolecular cyclizations is a powerful tool in medicinal chemistry for creating diverse molecular scaffolds. mdpi.comnih.gov

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal and materials chemistry, imparting unique properties to organic molecules. Its influence on the reactivity of this compound is profound, stemming from its potent electronic effects that dictate the molecule's behavior in chemical transformations.

Inductive and Electronic Effects on Molecular Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic synthesis. nih.gov This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect) that propagates through the carbon skeleton. nih.govmdpi.com In the context of this compound, this has several critical consequences for its reactivity:

Increased Acidity of the Hydroxyl Group: The CF3 group's strong pull on electron density makes the hydroxyl proton more acidic compared to its non-fluorinated analog, 5-aminopentan-2-ol. This facilitates deprotonation and can influence the molecule's participation in base-catalyzed reactions.

Decreased Basicity of the Amino Group: The inductive effect extends to the terminal amino group, reducing its electron density and thereby its basicity (pKa). This can affect its nucleophilicity and its ability to participate in acid-catalyzed reactions.

Activation of the C3 Carbon: The carbon atom bearing the hydroxyl group (C3) is rendered more electrophilic. The electron-withdrawing nature of the adjacent CF3 group makes this position more susceptible to nucleophilic attack, a key factor in many synthetic transformations. nih.gov

Modulation of Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule. mdpi.com This property is crucial not for chemical reactivity in the traditional sense, but for its solubility and interaction with nonpolar environments, which can influence reaction kinetics in biphasic systems or its utility in biological contexts. mdpi.com

These electronic perturbations are fundamental to understanding the reaction pathways available to this amino alcohol, often leading to enhanced or unique chemical behaviors compared to non-fluorinated counterparts. nih.gov

Generation and Reactivity of Alpha-Trifluoromethyl-Destabilized Cations

A key mechanistic feature dictated by the trifluoromethyl group is its profound destabilizing effect on adjacent carbocations. Should a reaction pathway proceed via a carbocation at the C3 position (an α-trifluoromethyl cation), this intermediate would be highly energetically unfavorable. acs.org

Quantum chemical studies and experimental observations have consistently shown that an α-CF3 substituent is significantly more destabilizing to a carbocation than a methyl group or even a hydrogen atom. acs.org This destabilization arises from the powerful inductive electron withdrawal of the CF3 group, which intensifies the positive charge on the adjacent carbon, creating a highly unstable species.

This inherent instability has major implications for the reaction mechanisms of this compound:

Suppression of SN1-type Reactions: Reactions involving the hydroxyl group as a leaving group are highly unlikely to proceed through an SN1 mechanism that would require the formation of the α-trifluoromethyl cation. The energy barrier for this process is prohibitively high.

Favoring of SN2-type Reactions: Consequently, substitution reactions at the C3 position are more likely to occur via an SN2 pathway, where a nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group, avoiding the formation of a discrete carbocation intermediate.

Alternative Reaction Pathways: The destabilization of the α-cation can lead to alternative reaction pathways, such as elimination reactions or rearrangements, that circumvent its formation. acs.org For instance, instead of leaving to form a cation, the hydroxyl group might be activated and then displaced in a concerted fashion.

Participation in Intramolecular Cyclization and Rearrangement Reactions

The electronic properties and steric bulk of the trifluoromethyl group also play a significant role in intramolecular reactions. While direct examples for this compound are specific, principles can be drawn from analogous systems. For instance, the trifluoroacetolysis of related 5-aryl-1,1,1-trifluoropentan-2-ols is known to proceed via cyclization, forming 1-(trifluoromethyl)tetralins through the intermediacy of α-trifluoromethyl-destabilized cations. acs.org

In the case of this compound, the presence of the terminal nucleophilic amino group opens the possibility for intramolecular cyclization. Depending on the reaction conditions, the amine could attack the electrophilic C3 carbon, potentially leading to the formation of a substituted piperidine ring.

Potential Intramolecular Cyclization:

Mechanism: This reaction would likely require activation of the C3 hydroxyl group (e.g., by protonation or conversion to a better leaving group like a tosylate). The nitrogen atom of the amino group would then act as an internal nucleophile, attacking the C3 carbon in an SN2-like fashion to displace the leaving group and form a six-membered ring. The strong electrophilicity of the C3 carbon, enhanced by the CF3 group, would facilitate this ring-closing step.

Furthermore, scilit.comscilit.com-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, have been studied with analogous trifluoromethyl-substituted allylic alcohols. rsc.org These studies revealed that the steric and electronic properties of the CF3 group can prevent or alter the course of such rearrangements compared to non-fluorinated systems. rsc.org This suggests that rearrangement reactions involving the carbon backbone of this compound would be similarly influenced, with the CF3 group directing the regioselectivity and stereoselectivity of the transformation.

Detailed Mechanistic Studies of Key Synthetic Transformations

The synthesis of β-amino-α-trifluoromethyl alcohols like this compound relies on several key transformations whose mechanisms are heavily influenced by the trifluoromethyl group.

One of the most efficient and common methods is the nucleophilic trifluoromethylation of an α-amino aldehyde using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). nih.govmdpi.com

Mechanism:

Activation: The reaction is initiated by a nucleophilic activator (e.g., a fluoride (B91410) source like TBAF) which attacks the silicon atom of TMSCF3, generating a transient, highly nucleophilic trifluoromethyl anion (CF3-) equivalent.

Nucleophilic Addition: The CF3- anion attacks the electrophilic carbonyl carbon of the protected α-amino aldehyde (e.g., N-Boc-3-aminobutanal). This step is often highly diastereoselective. The electron-withdrawing nature of the CF3 group makes this addition essentially irreversible.

O-Silylation/Desilylation: The resulting alkoxide intermediate is trapped by the trimethylsilyl (B98337) group to form a silylated ether.

Hydrolysis: Subsequent workup with acid (e.g., HCl) removes the silyl (B83357) protecting group to yield the final β-amino-α-trifluoromethyl alcohol.

Another important synthetic route is the reduction of α-aminoalkyl trifluoromethyl ketones . nih.govuzh.ch

Mechanism:

Ketone Synthesis: The precursor ketone is often synthesized via methods like the Dakin-West reaction, where an α-amino acid is treated with trifluoroacetic anhydride. uzh.ch

Ketone Reduction: The trifluoromethyl ketone is then reduced to the corresponding alcohol. This is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the transfer of a hydride ion (H-) to the electrophilic carbonyl carbon. The attack of the hydride can be influenced by the steric bulk of the substituents, leading to diastereomeric products. The resulting alkoxide is then protonated during workup to give the alcohol.

The table below summarizes key synthetic transformations and their mechanistic principles.

| Transformation | Reagents | Key Mechanistic Steps | Influence of CF3 Group |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | α-Amino aldehyde, TMSCF3, Fluoride source | Generation of CF3- equivalent; Nucleophilic attack on carbonyl; Desilylation | Activates carbonyl carbon for attack; Makes addition irreversible |

| Ketone Reduction | α-Aminoalkyl trifluoromethyl ketone, NaBH4 or LiAlH4 | Hydride transfer to carbonyl carbon; Protonation of alkoxide | Enhances electrophilicity of carbonyl carbon |

| Henry Reaction & Reduction | Fluoral hydrate, Nitroalkane, Base; followed by Raney-Ni/H2 | Base-catalyzed aldol-type addition; Reduction of nitro group to amine | Fluoral is a highly reactive aldehyde due to the CF3 group's inductive effect |

Role of 5 Amino 1,1,1 Trifluoropentan 3 Ol As an Advanced Synthetic Intermediate

Precursor for the Synthesis of Fluorinated Amino Acids and Peptide Mimetics

5-Amino-1,1,1-trifluoropentan-3-ol serves as a valuable starting material for the synthesis of various non-canonical amino acids, particularly those containing a trifluoromethyl group. The presence of the trifluoromethyl moiety can significantly alter the physicochemical properties of the resulting amino acids and peptides, such as their metabolic stability, lipophilicity, and conformational preferences. This makes them highly sought-after in drug discovery and peptide engineering. nih.govnih.gov

The synthesis of ω-CF3-α-amino acids, such as (S)-2-amino-5,5,5-trifluoropentanoic acid, a fluorinated analog of norvaline, highlights the utility of trifluoromethylated building blocks. nih.gov While direct synthesis from this compound is one of several pathways, the structural motif is key. A general approach involves the modification of the amino and hydroxyl groups to introduce the carboxylic acid functionality necessary for an amino acid.

One common strategy involves the oxidation of the primary alcohol to a carboxylic acid, followed by manipulation of the amino group. Alternatively, the amino group can be protected, the secondary alcohol oxidized to a ketone, and then further transformed into an amino acid. The development of practical, large-scale syntheses of such fluorinated amino acids is an area of active research, with methods like dynamic kinetic resolution being employed to achieve high enantiomeric purity. nih.gov

The incorporation of these fluorinated amino acids into peptides can lead to enhanced biological activity and stability. For instance, the residue of (S)-2-amino-5,5,5-trifluoropentanoic acid was a critical component in the development of avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease. nih.gov

Table 1: Examples of Fluorinated Amino Acids and Their Synthetic Precursors

| Fluorinated Amino Acid | Precursor/Key Intermediate | Synthetic Approach | Reference |

| (S)-2-Amino-5,5,5-trifluoropentanoic acid | Racemic 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride | Dynamic Kinetic Resolution | nih.gov |

| α,α-Disubstituted amino acid derivatives | Chiral Ni(II) complex of alanine | Alkylation with 5-iodopentene | nih.gov |

| (2,3,5,6)-Tetrafluoro-4-trifluoromethylphenylalanine | Chiral Ni(II) complex | Alkylation | nih.gov |

| bis(Trifluoromethyl)phenylalanine | Chiral Ni(II) complex | Alkylation | nih.gov |

Applications in the Construction of Diverse Fluorinated Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, along with the influential trifluoromethyl group, makes it a versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.gov

One major application is in the synthesis of fluorinated pyrazoles. The reaction of fluoroalkyl amino reagents with diketones or their equivalents is a common method for constructing pyrazole (B372694) rings. nih.gov For instance, 3,5-bis(fluoroalkyl)-NH-pyrazoles can be synthesized through the reaction of fluoroacetimines with activated fluoroalkyl amino reagents, followed by cyclization with hydrazine. nih.gov The trifluoromethyl group from a precursor like this compound can be incorporated into the final heterocyclic structure, influencing its electronic properties and biological activity.

Furthermore, this building block can be utilized in the synthesis of other nitrogen- and oxygen-containing heterocycles. For example, the synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines has been achieved through cyclization reactions of appropriately functionalized pentenylamines. nih.gov While this example contains a difluoro- instead of a trifluoromethyl group, the underlying synthetic strategies for cyclization can be adapted for trifluoromethylated analogues derived from this compound. The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form various ring systems, such as piperidines, pyrrolidines, or oxazines, depending on the reaction conditions and the other reagents employed.

The construction of these fluorinated heterocycles is often a key step in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance membrane permeability and metabolic stability, making the resulting compounds more effective in biological systems. researchgate.net

Table 2: Examples of Fluorinated Heterocyclic Systems and Synthetic Strategies

| Heterocyclic System | Synthetic Strategy | Key Reagents/Intermediates | Reference |

| 3,5-Bis(fluoroalkyl)-NH-pyrazoles | Condensation and Cyclization | N-benzyl fluoroacetimines, Hydrazine hydrate | nih.gov |

| 5-Halo-3,3-difluoropiperidines | N-Halosuccinimide-induced cyclization | 2,2-Difluoro-4-pentenylamines | nih.gov |

| 5-Hydroxy-3,3-difluoropiperidine | Iodolactonization and transformation | 2,2-Difluoro-4-pentenoic acid | nih.gov |

| 5-Amino-7-aryl-7,8-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]-pyrimidine-6-carbonitriles | One-pot three-component reaction | 3-Amino-1,2,4-triazole, Malononitrile, Aryl aldehydes | mdpi.com |

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

The presence of a stereocenter at the C-3 position (bearing the hydroxyl group) makes this compound a valuable chiral building block for asymmetric organic synthesis. Access to enantiomerically pure forms of this compound allows for the synthesis of complex chiral molecules with a high degree of stereocontrol. yale.edubaranlab.org

A primary application of chiral this compound is in the synthesis of enantiomerically pure fluorinated amino acids and their derivatives. mdpi.com The stereochemistry of the final amino acid can be controlled by starting with the appropriate enantiomer of the amino alcohol. This is crucial in the development of peptide-based drugs and probes, where the stereochemistry of each amino acid residue is critical for its biological function. nih.gov

The asymmetric synthesis of amines is a well-established field, with reagents like tert-butanesulfinamide being widely used to introduce chirality. yale.edu The amino group of this compound can be derivatized with such chiral auxiliaries to direct subsequent transformations in a stereoselective manner. For example, the condensation of a chiral sulfinamide with a ketone derived from the oxidation of the alcohol functionality of this compound would generate a sulfinimine, which can then undergo diastereoselective additions to create a new stereocenter. rsc.org

Furthermore, the chiral hydroxyl group can be used to direct stereoselective reactions on adjacent or remote functional groups through substrate control. The development of new chiral ligands and catalysts for asymmetric synthesis is an ongoing area of research, and chiral fluorinated building blocks like this compound are valuable tools in this endeavor. nih.gov

Table 3: Approaches in Asymmetric Synthesis Utilizing Chiral Building Blocks

| Synthetic Target | Chiral Strategy | Key Reagent/Methodology | Reference |

| Enantiomerically pure α-amino acids | Asymmetric alkylation | Chiral Ni(II) complexes of Schiff bases | nih.gov |

| Chiral amines | Use of a chiral auxiliary | tert-Butanesulfinamide | yale.edu |

| α-Allyl-α-CF3 amino acid derivatives | Catalytic asymmetric allylation | Indium iodide (InI) and Box-type ligand | mdpi.com |

| Chiral unnatural amino acids | Sulfonimine auxiliary | Asymmetric assembly on a sulfonimine template | nih.gov |

Development of Novel Fluorinated Scaffolds for Advanced Materials Science (Non-Biological Applications)

While the primary focus of fluorinated organic compounds is often in the life sciences, the unique properties imparted by fluorine also make them attractive for applications in materials science. This compound can serve as a precursor for novel fluorinated scaffolds with potential use in advanced materials. nih.govyale.edu

The introduction of trifluoromethyl groups into polymers can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics (e.g., hydrophobicity and oleophobicity). The bifunctional nature of this compound allows it to be incorporated into polymers such as polyamides, polyesters, and polyurethanes. For instance, polycondensation of the amino alcohol with dicarboxylic acids or their derivatives would lead to fluorinated polyesteramides. wikipedia.org These materials could find applications as high-performance plastics or coatings.

The synthesis of fluorinated heterocyclic compounds from this compound can also lead to materials with interesting optical or electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic energy levels of conjugated systems, making them potentially useful as components in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Furthermore, the ability to create chiral fluorinated scaffolds opens up possibilities for the development of chiral materials for applications such as chiral chromatography stationary phases or as components in asymmetric catalysis. The defined three-dimensional structure of these scaffolds can lead to specific interactions with other chiral molecules.

Table 4: Potential Material Science Applications of Fluorinated Scaffolds

| Material Type | Potential Application | Key Structural Feature | Reference Context |

| Fluorinated Polyesteramides | Biodegradable plastics, absorbable sutures | Bifunctional monomer with amino and hydroxyl groups | wikipedia.org |

| Fluorinated Piperidines | Building blocks for medicinal chemistry | Heterocyclic structure with gem-difluoro group | nih.gov |

| Chiral Sulfinamide-based Ligands | Asymmetric transition metal catalysis | Chiral sulfinamide functionality | yale.edu |

Integration into Complex Natural Product and Analogue Total Synthesis

The total synthesis of complex natural products and their analogues is a driving force for the development of new synthetic methodologies. The incorporation of fluorinated building blocks like this compound into these synthetic endeavors allows for the creation of novel analogues with potentially enhanced or modified biological activities. baranlab.org

The synthesis of fluorinated analogues of natural products can provide valuable insights into their mechanism of action and structure-activity relationships. By replacing a specific hydrogen atom or a methyl group with a fluorine atom or a trifluoromethyl group, chemists can probe the importance of steric and electronic interactions at that position.

While the direct integration of this compound into a published total synthesis may not be explicitly documented, the strategies for incorporating similar fluorinated building blocks are well-established. For example, the synthesis of fluorinated amino acids, as discussed in section 4.1, can be a starting point for the synthesis of peptide natural products or their analogues. nih.gov

The use of chiral pool amino acids as starting materials for the synthesis of alkaloids and other natural products is a common strategy. baranlab.org Similarly, enantiomerically pure this compound can serve as a chiral synthon for the construction of complex fluorinated natural product analogues. The amino and hydroxyl groups provide handles for further chemical transformations and for coupling to other fragments of the target molecule. An efficient synthesis of an imidazole-substituted delta-amino acid, for instance, has been achieved by integrating chiral technologies, showcasing how functionalized amino acids can be prepared and potentially used in more complex syntheses. nih.gov

The development of efficient methods for the synthesis of complex unnatural fluorine-containing amino acids is an active area of research, with a focus on creating building blocks for peptide and protein chemistry. nih.govresearchgate.net These efforts pave the way for the future integration of building blocks like this compound into the total synthesis of novel fluorinated bioactive molecules.

Analytical and Spectroscopic Characterization Techniques in 5 Amino 1,1,1 Trifluoropentan 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Amino-1,1,1-trifluoropentan-3-ol, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pentane (B18724) backbone. The chemical shifts (δ) are influenced by the electronegative trifluoromethyl, hydroxyl, and amino groups.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~2.5-2.7 | q (quartet) | ~8-10 |

| H-3 | ~3.8-4.0 | m (multiplet) | - |

| H-4 | ~1.7-1.9 | m (multiplet) | - |

| H-5 | ~2.8-3.0 | t (triplet) | ~7-9 |

| OH | Variable | br s (broad singlet) | - |

| NH₂ | Variable | br s (broad singlet) | - |

Note: The chemical shifts for the OH and NH₂ protons are variable and depend on the solvent, concentration, and temperature. The protons at H-4 and H-5 would likely appear as complex multiplets due to coupling with each other and adjacent protons.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. The presence of the trifluoromethyl group will have a significant effect on the chemical shifts of the adjacent carbons.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-1 (CF₃) | ~125 (quartet, ¹JCF) |

| C-2 | ~35-40 (quartet, ²JCF) |

| C-3 | ~65-70 |

| C-4 | ~30-35 |

| C-5 | ~40-45 |

Note: The carbon attached to the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The adjacent carbon (C-2) will also show a smaller quartet coupling (²JCF).

Fluorine (¹⁹F) NMR Analysis for Fluorine Environment Elucidation

Fluorine-19 NMR is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. nih.gov The trifluoromethyl group in this compound will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier of the trifluoromethyl group's electronic environment. nih.gov The absence of other fluorine atoms in the molecule simplifies the spectrum, with the trifluoromethyl group typically appearing as a singlet, unless there is long-range coupling to protons.

Expected ¹⁹F NMR Data:

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -70 to -80 | s (singlet) or t (triplet, ³JHF) |

Note: The chemical shift is relative to a standard such as CFCl₃. The signal may appear as a triplet due to coupling with the H-2 protons (³JHF).

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be employed.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or the trifluoromethyl group (CF₃).

Expected Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 158.08 | Protonated molecular ion |

| [M-OH]⁺ | 140.07 | Loss of hydroxyl group |

| [M-NH₂]⁺ | 141.08 | Loss of amino group |

| [M-CF₃]⁺ | 88.08 | Loss of trifluoromethyl group |

Note: The exact m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol and the N-H stretching of the amine. The strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.

Expected IR Spectroscopy Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (medium) |

| C-H stretch | 2850-3000 (medium to strong) |

| C-F stretch (CF₃) | 1100-1300 (strong) |

| C-O stretch | 1000-1150 (strong) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the absolute configuration of the chiral center at C-3. This technique is invaluable for unambiguously establishing the stereochemistry of the molecule. The resulting crystal structure would reveal the conformation of the pentane chain and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, in the crystal lattice.

As of now, there are no publicly available crystal structures for this compound. The determination of its crystal structure would be a significant contribution to the understanding of its chemical and physical properties.

Chromatographic Methods for Compound Purification and Purity Evaluation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling its separation, purification, and purity assessment. researchgate.net These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from starting materials, byproducts, and other impurities. ifsc.edu.brifsc.edu.br The choice of chromatographic technique depends on the scale of the separation, the volatility and polarity of the compound, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of fluorinated compounds. The presence of the trifluoromethyl group and the polar amino and hydroxyl groups in this compound suggests that reverse-phase HPLC would be a suitable method for its analysis.

Research Findings: Studies on the separation of fluorinated molecules have shown that the key factor in chromatographic separation is often the fluorine content percentage. nih.gov For fluorinated amphiphiles, optimal separation has been achieved using a standard reverse-phase column, such as a C8 column, paired with a fluorinated eluent like trifluoroethanol. nih.gov The efficiency of this separation can be further enhanced by increasing the column temperature. nih.gov

For compounds with significant fluorine content, specialized fluorous chromatography may be employed. This technique utilizes columns with a fluorinated stationary phase, which exhibit greater selectivity for fluorous analytes compared to equivalent non-fluorinated monoliths. nih.gov This enhanced selectivity is based on specific fluorine-fluorine interactions, which provides a different separation mechanism from standard reverse-phase chromatography. nih.gov Both analytical and preparative separations can be developed to assess the purity of the final compound or to isolate it in high purity from complex reaction mixtures.

Below is a table representing potential HPLC conditions for the analysis of this compound, based on methods used for similar fluorinated compounds.

| Parameter | Condition 1: Standard Reverse-Phase | Condition 2: Fluorous Chromatography |

| Stationary Phase (Column) | C8 or C18 | Fluorous-modified silica (B1680970) or monolithic column nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with trifluoroethanol as an additive nih.gov | Fluorinated solvents (e.g., perfluorohexanes) or highly aqueous mobile phases |

| Detection | UV (if chromophore is present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | ELSD or MS |

| Temperature | Ambient to elevated (e.g., 45 °C) to improve separation nih.gov | Ambient |

| Application | Purity assessment, preparative purification | High-selectivity separation of fluorinated compounds nih.gov |

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. Due to the presence of polar amino and hydroxyl functional groups, this compound may exhibit limited volatility and could show peak tailing on standard GC columns. Therefore, derivatization is often a necessary step for the GC-based analysis of amino alcohols and amino acids. nih.gov This process converts the polar -NH2 and -OH groups into less polar, more volatile derivatives, leading to improved chromatographic performance.

Research Findings: The analysis of amino acids and related compounds by GC often involves derivatization with agents like chloroformates. nih.gov For the analysis of other amino alcohols, such as 3-amino-1-adamantanol, GC methods have been developed using capillary columns with stationary phases like 6% cyanopropylphenyl-94% dimethylpolysiloxane. google.com A Flame Ionization Detector (FID) is commonly used for detection in such applications. google.com The analysis of non-fluorinated analogs like 5-amino-1-pentanol (B144490) has also been performed using gas chromatography to monitor reaction conversion and yield. patsnap.com

The table below outlines typical GC conditions that could be adapted for the analysis of derivatized this compound.

| Parameter | Representative GC Conditions |

| Derivatization Agent | Chloroformates (e.g., ethyl chloroformate) or silylating agents (e.g., BSTFA) nih.gov |

| Stationary Phase (Column) | Mid-polarity capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) google.com |

| Carrier Gas | Helium or Hydrogen google.com |

| Injector Temperature | 200-250 °C google.com |

| Oven Program | Temperature gradient, e.g., starting at a lower temperature and ramping to a higher temperature (e.g., 190-200 °C) google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) google.com |

| Application | Purity evaluation, quantification of related substances |

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques in synthetic chemistry, widely used for qualitative reaction monitoring and preparative-scale purification. nih.govnih.gov

Research Findings: TLC is a fast, simple, and inexpensive method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. ifsc.edu.brnih.gov For amino-containing compounds, which are often colorless, a visualization agent is required. ifsc.edu.br Ninhydrin is a common choice, as it reacts with primary and secondary amines to produce a distinct purple or yellow color upon heating. ifsc.edu.brorientjchem.org The stationary phase is typically silica gel, and the mobile phase is a mixture of solvents, with the polarity adjusted to achieve good separation. ifsc.edu.brnih.gov

Column chromatography, including flash column chromatography, operates on the same principles as TLC but is used for purifying larger quantities of material. nih.gov In the synthesis of structurally related β-trifluoromethyl β-amino ketones, flash column chromatography on silica gel with hexane/ethyl acetate (B1210297) solvent mixtures has been successfully used for product purification. nih.gov The choice of solvent system is guided by preliminary TLC analysis to find conditions where the desired compound has a retention factor (Rf) of approximately 0.2-0.4 for optimal separation.

The following table summarizes typical conditions for TLC and column chromatography applicable to the purification of this compound.

| Parameter | TLC Conditions | Column Chromatography Conditions |

| Stationary Phase | Silica gel G coated on glass or aluminum plates ifsc.edu.brnih.gov | Silica gel (230-400 mesh for flash chromatography) nih.gov |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol, or n-Butanol/Acetic Acid/Water mixtures ifsc.edu.brnih.gov | Hexane/Ethyl Acetate or other solvent systems optimized by TLC nih.gov |

| Visualization (TLC) | UV light (if applicable), Ninhydrin spray followed by heating, or Potassium permanganate (B83412) stain ifsc.edu.brorientjchem.org | Fractions are collected and analyzed by TLC or other methods |

| Application | Reaction monitoring, purity check, solvent system optimization nih.gov | Preparative purification of the crude product nih.gov |

Computational and Theoretical Approaches to 5 Amino 1,1,1 Trifluoropentan 3 Ol Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and other ab-initio methods, are fundamental to understanding the electronic landscape of 5-Amino-1,1,1-trifluoropentan-3-ol. These calculations provide detailed information about molecular orbital energies, charge distributions, and electrostatic potentials, which are key determinants of the molecule's reactivity.

The presence of the highly electronegative trifluoromethyl group (-CF3) induces a significant inductive effect, withdrawing electron density from the rest of the molecule. This effect is most pronounced at the adjacent carbon atoms and influences the acidity of the hydroxyl proton and the basicity of the amino group. Quantum chemical calculations can precisely quantify these effects. For instance, calculations of Mulliken charges or Natural Bond Orbital (NBO) analysis can reveal the partial atomic charges, highlighting the electron-deficient nature of the carbon backbone near the -CF3 group and the electron-rich nature of the nitrogen and oxygen atoms.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reactivity. emerginginvestigators.org For this compound, the HOMO is typically localized on the lone pairs of the nitrogen and oxygen atoms, indicating that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is often centered around the carbon atom bearing the trifluoromethyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. emerginginvestigators.org

Reactivity descriptors derived from DFT, such as global and local nucleophilicity and electrophilicity indices, can further refine these predictions. For example, Fukui functions and molecular electrostatic potential maps can pinpoint the specific atoms within the amino and hydroxyl groups that are most likely to engage in reactions. nih.gov These computational tools are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this fluorinated amino alcohol.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Method |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | 1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 9.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

Note: The values in this table are illustrative and would need to be calculated for the specific molecule.

Conformational Analysis and Stereochemical Predictions

The conformational flexibility of this compound is a critical aspect of its chemistry, influencing its physical properties and biological activity. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. Computational methods are essential for identifying the low-energy conformers and understanding the factors that govern their relative stabilities.

Conformational searches can be performed using a variety of methods, ranging from systematic grid scans to more sophisticated stochastic and molecular dynamics-based approaches. Once a set of potential conformers is generated, their geometries are typically optimized and their energies calculated at a higher level of theory to determine their relative populations according to the Boltzmann distribution.

Key factors influencing the conformational preferences of this compound include:

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and acceptors (the oxygen, nitrogen, and fluorine atoms) allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, particularly those that bring the amino and hydroxyl groups into proximity.

Steric Hindrance: The bulky trifluoromethyl group imposes significant steric constraints, disfavoring conformations where it is in close proximity to other bulky substituents.

For chiral molecules like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, computational methods can also be used to predict the relative stabilities of different stereoisomers and to rationalize the stereochemical outcomes of synthetic reactions.

Table 2: Relative Energies of Selected Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.2 |

| C | -60 | 0.5 |

Note: The values in this table are illustrative and would need to be calculated for the specific molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound at the atomic level. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

The process typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any proposed intermediates are optimized to find their minimum energy structures on the potential energy surface.

Finding Transition States: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle points on the potential energy surface that correspond to the transition states.

Verifying Transition States: A frequency calculation is performed on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the desired reactants and products.

Molecular Dynamics Simulations in Reaction Contexts

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the time evolution of a system. mdpi.com In the context of reactions involving this compound, MD simulations can be used to:

Sample Conformational Space: MD simulations can be used to explore the vast conformational landscape of the molecule, providing insights into the relative populations of different conformers and the dynamics of their interconversion. nih.gov This is particularly important for understanding how the molecule's shape and flexibility influence its reactivity.

Study Reaction Dynamics: For very fast reactions, ab-initio molecular dynamics (AIMD) can be used to simulate the bond-breaking and bond-forming processes directly. mdpi.com This can provide detailed insights into the reaction mechanism that are not accessible from static calculations alone.

The development of accurate force fields for fluorinated molecules is an active area of research and is crucial for obtaining reliable results from MD simulations. nih.govbiorxiv.org These force fields must accurately describe the unique electronic and steric properties of the fluorine atom to provide a realistic representation of the molecule's behavior.

Future Prospects and Emerging Research Areas for 5 Amino 1,1,1 Trifluoropentan 3 Ol

Development of More Sustainable and Green Synthetic Routes

The future industrial viability of 5-Amino-1,1,1-trifluoropentan-3-ol hinges on the development of environmentally benign and efficient synthetic methodologies. Current research trends in fine chemical synthesis emphasize green chemistry principles, focusing on renewable feedstocks, atom economy, and the reduction of hazardous waste. The synthesis of the non-fluorinated analog, 5-amino-1-pentanol (B144490), offers a blueprint for these future developments.

Recent efforts have demonstrated the effective synthesis of 5-amino-1-pentanol from biomass-derived platform molecules. dntb.gov.ua One promising pathway involves the reductive amination of 2-hydroxytetrahydropyran, which can be sourced from furfural (B47365), a key biorenewable chemical. dntb.gov.uaresearchgate.net Researchers have successfully employed heterogeneous catalysts, such as supported nickel systems, to achieve high yields under relatively mild conditions. dntb.gov.ua Another green approach starts with furfural and uses an ionic liquid hydroxylamine (B1172632) salt to produce furfurylamine, which is then hydrogenolyzed to 5-amino-1-pentanol using a Pt/ZrO₂ catalyst. researchgate.net

Adapting these biomass-centric routes to produce this compound presents a significant but valuable challenge. It would likely involve the development of novel fluorinated synthons from renewable sources or the strategic introduction of the trifluoromethyl group early in the synthesis. Biocatalysis also represents a frontier in the green synthesis of such molecules. The use of enzymes, such as engineered reductases or transaminases, could provide highly selective and sustainable routes to chiral fluorinated amino alcohols, minimizing the need for harsh reagents and protecting groups. nih.govnih.gov

Table 1: Comparison of Emerging Green Synthetic Routes for Analogous Amino Alcohols

| Precursor | Key Transformation | Catalyst System | Target Compound | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxytetrahydropyran | Reductive Amination | Nano-Ni–Al₂O₃ | 5-Amino-1-pentanol | High | dntb.gov.ua |

| Dihydropyran | Reductive Amination | Ni-Mg₃AlOₓ | 5-Amino-1-pentanol | 85% | researchgate.net |

| Furfural | Hydrogenolysis of Furfurylamine | Pt/ZrO₂ | 5-Amino-1-pentanol | 48.7% | researchgate.net |

This interactive table summarizes catalyst systems and yields for green synthesis routes of analogous and precursor compounds, highlighting potential strategies for this compound.

Exploration of Novel Catalytic Systems for Enhanced Asymmetric Synthesis

The stereochemistry of the hydroxyl and amino groups in this compound is critical for its potential applications in pharmaceuticals and chiral materials. Consequently, a major area of future research will be the discovery of novel catalytic systems capable of controlling the absolute and relative stereochemistry during its synthesis.

Asymmetric metal catalysis offers powerful tools for this purpose. For instance, recent studies on the copper-catalyzed asymmetric synthesis of γ-amino alcohols—the structural class to which this compound belongs—have shown great promise. researchgate.net These methods often involve the reaction of alkyne-functionalized oxetanes with amines, leading to chiral γ-amino alcohols that feature challenging tetrasubstituted tertiary stereocenters. researchgate.net The development of new chiral ligands for copper, ruthenium, or other transition metals will be crucial to achieving high enantioselectivity and diastereoselectivity for fluorinated substrates. researchgate.net

Biocatalysis is another rapidly advancing frontier. The directed evolution of enzymes has enabled the synthesis of chiral building blocks that were previously inaccessible. For example, engineered variants of cytochrome c enzymes have been developed to catalyze the asymmetric N-H carbene insertion to produce enantioenriched α-trifluoromethyl amines. nih.gov These amines are direct precursors that can be converted to the desired β-trifluoromethyl-β-amino alcohols, demonstrating a powerful chemoenzymatic strategy. nih.gov The discovery or engineering of ketoreductases or transaminases that can act directly on trifluoromethyl ketones would provide a more direct and highly efficient route to enantiopure this compound.

Table 2: Examples of Asymmetric Catalysis for the Synthesis of Chiral Amino Alcohols

| Catalyst/Enzyme | Substrates | Product Type | Key Feature | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Cu(I) / Chiral Ligand | Alkynyl Oxetanes, Aromatic Amines | γ-Amino Alcohols | Tertiary Stereocenter | Up to 93:7 | researchgate.net |

| Engineered Cytochrome c552 | Aryl Amines, Diazo-trifluoropropanoate | α-Trifluoromethyl Amines | High Enantioselectivity | Up to 99.5:0.5 | nih.gov |

This interactive table showcases different catalytic approaches for achieving asymmetry in the synthesis of related amino alcohols, pointing toward future research directions for creating specific stereoisomers of this compound.

Innovative Applications in Advanced Functional Materials and Specialty Chemicals

The unique combination of a hydrophilic amino alcohol backbone and a lipophilic, electron-withdrawing trifluoromethyl group suggests that this compound could be a valuable component in advanced materials. Future research is expected to explore its incorporation into polymers, surfactants, and other specialty chemicals.

In materials science, the non-fluorinated analog 5-amino-1-pentanol is a precursor for biodegradable polyesteramides. wikipedia.org The introduction of a CF₃ group via this compound could lead to new fluorinated polymers with enhanced thermal stability, chemical resistance, and specific hydrophobic/hydrophilic properties. These materials could find applications in high-performance coatings, membranes, or biomedical devices where durability and controlled surface properties are essential.

Furthermore, amino alcohols are known to be effective agents for carbon dioxide capture. wikipedia.org The electron-withdrawing nature of the CF₃ group in this compound could modulate the basicity of the amino group, potentially leading to novel solvents with tunable CO₂ absorption and desorption properties, a critical area of research for carbon capture technologies. As a bifunctional molecule, it can also serve as a key intermediate in the synthesis of dyes, pesticides, and other fine chemicals where the trifluoromethyl group can enhance efficacy and stability. tetengmaterials.com

Strategic Integration into Diverse Complex Natural Product Total Synthesis

The total synthesis of natural products is a powerful driver of innovation in chemical synthesis and a crucial part of drug discovery. uiowa.edunih.gov Amino alcohol motifs are common in a wide range of biologically active alkaloids and polyketides. nih.gov For example, 5-amino-1-pentanol is a known starting material for the synthesis of the marine alkaloid Manzamine A, which exhibits anti-inflammatory, antimalarial, and anti-HIV-1 activities. google.com

A significant future prospect for this compound lies in its use as a strategic building block for creating fluorinated analogs of complex natural products. Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and potency of drug candidates. rsc.org By strategically replacing a native amino alcohol fragment with this compound, synthetic chemists could generate novel analogs of Manzamine A or other alkaloids. These new compounds could possess enhanced or entirely new pharmacological profiles, providing valuable probes for chemical biology and potential leads for drug development. The stereochemical control achieved in its synthesis (as discussed in section 7.2) would be paramount for successfully mimicking or intentionally altering the conformation of the natural product scaffold.

Mechanistic Elucidation of Underexplored and Challenging Reaction Pathways

Advancing the synthetic utility of this compound will require a deep, mechanistic understanding of its formation and reactivity. Future research will likely focus on elucidating the pathways of key bond-forming reactions and exploring novel, challenging transformations.

One area of interest is the mechanism of nucleophilic ring-opening of trifluoromethylated epoxides or oxetanes with amines. researchgate.netnih.gov Understanding the factors that control regioselectivity—whether the amine attacks the carbon proximal or distal to the CF₃ group—is crucial for designing efficient syntheses. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates governing these reactions.

Another emerging area is the study of intramolecular reactions of derivatives of this compound. For example, the N-halosuccinimide-induced cyclization of related N-alkenyl-N-chloroamines has been used to synthesize fluorinated piperidines. researchgate.net Investigating whether derivatives of this compound can undergo novel cyclization, rearrangement, or fragmentation reactions could unlock new synthetic pathways to complex fluorinated heterocycles, which are highly sought-after scaffolds in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.